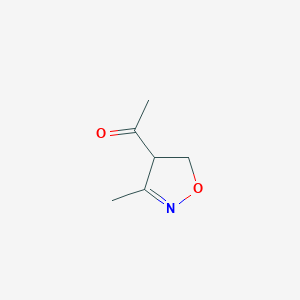
1-(3-Methyl-4,5-dihydro-1,2-oxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-4,5-dihydro-1,2-oxazol-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDO, and its chemical formula is C6H9NO2. MDO is a ketone that has a unique structure, which makes it an interesting molecule for studying its properties and potential uses.
Mechanism Of Action
The mechanism of action of MDO is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of various signaling pathways. MDO has been shown to inhibit cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. MDO has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
MDO has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, antioxidant, and plant growth-promoting effects. MDO has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. MDO has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Advantages And Limitations For Lab Experiments
MDO has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potential for various applications. However, there are also some limitations to its use, including its low solubility in water and its potential for instability under certain conditions.
Future Directions
There are several future directions for research on MDO, including further studies on its mechanisms of action, its potential use in developing new drugs for treating pain and inflammation, and its potential use as a plant growth regulator and food preservative. Additionally, further studies are needed to investigate the potential for MDO to be used as a solvent and a precursor to other chemicals in industry.
Synthesis Methods
The synthesis of MDO can be achieved through several methods, including the reaction of ethyl acetoacetate with hydroxylamine hydrochloride and sodium acetate. The reaction is carried out under reflux conditions in ethanol, and the product is purified through recrystallization. Another method involves the reaction of ethyl acetoacetate with hydroxylamine-O-sulfonic acid in the presence of sodium acetate. The product is purified through vacuum distillation.
Scientific Research Applications
MDO has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, MDO has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for developing new drugs for treating pain and inflammation. MDO has also been shown to have antioxidant properties, which could be useful in preventing oxidative stress-related diseases.
In agriculture, MDO has been studied for its potential use as a plant growth regulator. Studies have shown that MDO can enhance the growth of plants and improve their resistance to various stresses, such as drought and salinity. MDO has also been studied for its potential use as a food preservative, as it has been shown to have antimicrobial properties.
In industry, MDO has been studied for its potential use as a solvent and a precursor to other chemicals. MDO can be used as a solvent for various organic compounds, and it can also be used as a starting material for the synthesis of other chemicals, such as amino acids and peptides.
properties
CAS RN |
145163-27-5 |
|---|---|
Product Name |
1-(3-Methyl-4,5-dihydro-1,2-oxazol-4-yl)ethanone |
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(3-methyl-4,5-dihydro-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9NO2/c1-4-6(5(2)8)3-9-7-4/h6H,3H2,1-2H3 |
InChI Key |
DNSPWRZWRGKNTE-UHFFFAOYSA-N |
SMILES |
CC1=NOCC1C(=O)C |
Canonical SMILES |
CC1=NOCC1C(=O)C |
synonyms |
Ethanone, 1-(4,5-dihydro-3-methyl-4-isoxazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



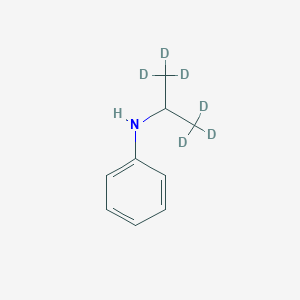
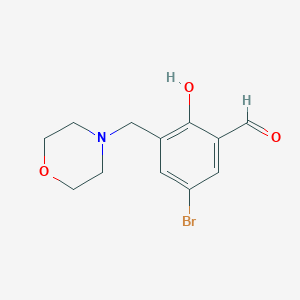

![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)
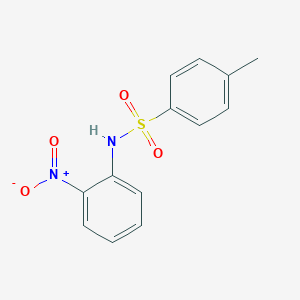
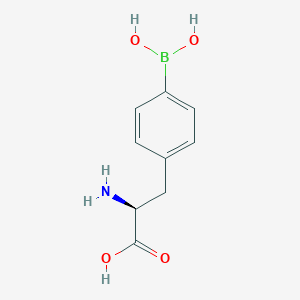
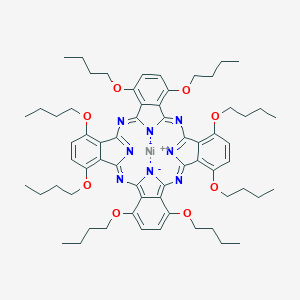

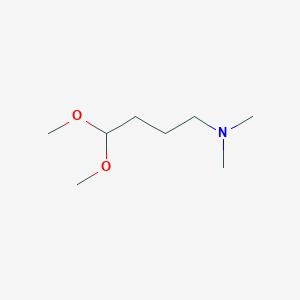
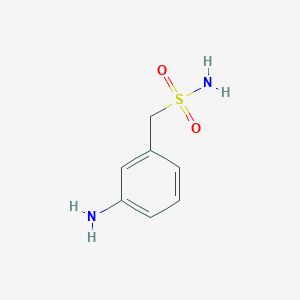
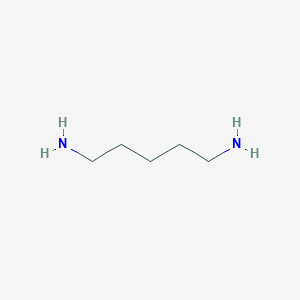
![2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-](/img/structure/B124048.png)
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)